1,3-Dihydroxyacetone dimer

Description

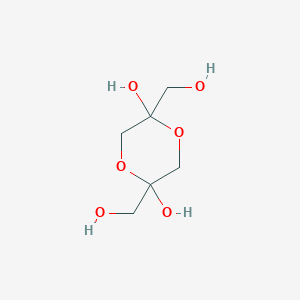

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structural Elucidation of 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the 1,3-dihydroxyacetone (DHA) dimer. In its solid crystalline state, DHA exists as a cyclic dimer, chemically known as (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This document details the key experimental and analytical techniques employed to determine its three-dimensional structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a valuable resource for researchers in the fields of chemistry and drug development.

Crystalline Structure and Conformation

The solid-state structure of the 1,3-dihydroxyacetone dimer has been elucidated primarily through single-crystal X-ray diffraction. It has been established that the dimer crystallizes in at least three polymorphic forms: alpha (1a), beta (1b), and gamma (1c).[1] All three forms are trans isomers, featuring a 1,4-dioxane ring in a stable chair conformation. In this arrangement, the hydroxyl and hydroxymethyl groups occupy axial and equatorial positions, respectively.[1]

Crystallographic Data

The crystallographic data provides precise measurements of bond lengths and angles, offering a definitive insight into the molecule's geometry. The data for one of the crystalline forms is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 231358.[2]

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value |

| CCDC Deposition No. | 231358[2] |

| Empirical Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol [3] |

| Crystal System | Triclinic (for form 1a)[1] |

| Space Group | P-1 |

| a (Å) | Data to be extracted from CCDC 231358 |

| b (Å) | Data to be extracted from CCDC 231358 |

| c (Å) | Data to be extracted from CCDC 231358 |

| α (°) | Data to be extracted from CCDC 231358 |

| β (°) | Data to be extracted from CCDC 231358 |

| γ (°) | Data to be extracted from CCDC 231358 |

| Volume (ų) | Data to be extracted from CCDC 231358 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| C-O (ring) | Data to be extracted from CCDC 231358 | O-C-C | Data to be extracted from CCDC 231358 |

| C-C (ring) | Data to be extracted from CCDC 231358 | C-O-C | Data to be extracted from CCDC 231358 |

| C-O (hydroxyl) | Data to be extracted from CCDC 231358 | O-C-O | Data to be extracted from CCDC 231358 |

| C-C (exocyclic) | Data to be extracted from CCDC 231358 | H-O-C | Data to be extracted from CCDC 231358 |

(Note: The specific values for bond lengths and angles will be populated upon accessing the detailed crystallographic information from the CCDC database.)

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of the this compound and for its characterization in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the dimer in solution. In aqueous solutions, the dimer is in equilibrium with the monomeric form of DHA.[4] The use of deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is common for NMR analysis.

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |

| C-2, C-5 | - | Not available | DMSO-d₆ |

| C-3, C-6 | Not available | Not available | DMSO-d₆ |

| -CH₂OH (exocyclic) | Not available | Not available | DMSO-d₆ |

| -OH (axial) | Not available | - | DMSO-d₆ |

| -OH (equatorial) | Not available | - | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. A key feature in the IR spectrum of the this compound is the absence of a strong absorption band in the carbonyl (C=O) stretching region (typically around 1740 cm⁻¹), which is characteristic of the monomer.[5] This confirms the cyclic hemiacetal structure of the dimer.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad, Strong | O-H stretching (hydrogen-bonded) |

| 2950 - 2850 | Medium to Strong | C-H stretching (aliphatic) |

| 1100 - 1000 | Strong | C-O stretching (ether and alcohol) |

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize and purify the crystalline dimer of 1,3-dihydroxyacetone.

Materials:

-

1,3-dihydroxyacetone (monomer)

-

Acetonitrile

-

Amberlyst® A26-OH⁻ form resin

-

Filter paper

-

Round bottom flask (50 mL)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Add 1,3-dihydroxyacetone monomer to a round bottom flask.

-

Add acetonitrile to the flask to dissolve the monomer.

-

Add Amberlyst® A26-OH⁻ form resin to the solution.[6]

-

Stir the reaction mixture at room temperature for 3 hours.[6]

-

Filter the reaction mixture through a simple funnel with filter paper to remove the resin.[6]

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude dimer.[6]

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified crystals of the dimer.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional structure of the this compound.

Procedure:

-

Crystal Selection: Carefully select a single, well-formed crystal of the dimer under a microscope. The crystal should be transparent and free of cracks or other defects.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Collect diffraction data by rotating the crystal and exposing it to a monochromatic X-ray beam. A detector records the diffraction pattern.

-

Structure Solution: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction data.

NMR Spectroscopic Analysis

Objective: To characterize the this compound in solution.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the dimer in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the dimer structure.

Visualizations

Logical Workflow for Structural Elucidation

Caption: A logical workflow diagram illustrating the key stages in the structural elucidation of the this compound.

Dimer-Monomer Equilibrium

Caption: A diagram illustrating the equilibrium between the dimeric and monomeric forms of 1,3-dihydroxyacetone in an aqueous solution.

References

The Dimeric Form of Dihydroxyacetone: A Technical Guide to its Physicochemical Properties and Analytical Methodologies

For Immediate Release

This technical whitepaper provides a comprehensive overview of the physical and chemical properties of 1,3-Dihydroxyacetone (DHA) dimer, the stable, solid-state form of the widely used active ingredient in sunless tanning products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of key chemical processes and analytical workflows.

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose sugar, is a compound of significant interest in the cosmetic and pharmaceutical industries. In its pure, solid form, DHA predominantly exists as a cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[1][2] This dimeric structure is crucial for the compound's stability and handling. In aqueous solutions, the dimer undergoes a reversible conversion to the monomeric form, which is the reactive species responsible for the characteristic skin-browning Maillard reaction.[2][3][4] A thorough understanding of the dimer's properties is essential for formulation development, quality control, and stability testing.

Physical and Chemical Properties

The physicochemical properties of 1,3-Dihydroxyacetone dimer are summarized below. These properties are critical for its handling, storage, and formulation. The compound is a white to off-white crystalline powder.[3][5] It is hygroscopic and should be stored in a cool, dry place, protected from moisture.[3][6]

Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [3][7][8] |

| Molecular Weight | 180.16 g/mol | [3][7][8][9][10] |

| Appearance | White to cream crystalline powder | [3][5] |

| Melting Point | 75-86 °C | [3][5][7][11] |

| Boiling Point | 213.7 - 448 °C at 760 mmHg | [3][11] |

| Density | 1.3 - 1.546 g/cm³ | [3][11] |

| Flash Point | 97.3 - 224.7 °C | [3][11] |

| Refractive Index | 1.549 | [3] |

Solubility and Stability

| Property | Description | References |

| Solubility | Soluble in ethanol, ethyl ether, and acetone. Slightly soluble in water. Insoluble in ligroin. | [3][12][13] |

| Stability | Stable when stored at 2-8°C and protected from moisture. Hygroscopic. | [3][6] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [3][6] |

| Reactivity | The dimer dissociates into the monomeric form in solution or upon melting. The monomer reacts with amino acids via the Maillard reaction to form brown pigments called melanoidins. | [3][8][11] |

Key Chemical Pathways and Logical Relationships

Monomer-Dimer Equilibrium

In aqueous solution, the this compound is in a dynamic equilibrium with its monomeric form. This conversion is a critical factor in the reactivity of DHA, as the monomer is the active species in the Maillard reaction. The equilibrium is influenced by factors such as concentration and temperature.

The Maillard Reaction Pathway

The primary chemical reaction responsible for the skin-coloring effect of dihydroxyacetone is the Maillard reaction. This non-enzymatic browning reaction occurs between the carbonyl group of the DHA monomer and the free amino groups of amino acids, such as lysine and arginine, found in the keratin of the stratum corneum.[8][11][14] The reaction proceeds through several stages, beginning with the formation of a Schiff base, followed by rearrangement to form an Amadori or Heyns product, and culminating in the production of complex brown polymers known as melanoidins.[5][12]

Experimental Protocols

Accurate analysis of this compound and its monomer requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantification of DHA in various samples.

-

Instrumentation: HPLC system equipped with a UV or Refractive Index (RI) detector.[1][3]

-

Column: An amine-based column, such as a Lichrospher 5–NH₂ (250 mm x 4.6 mm, 5 µm particle size), is typically used.[1][3]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, commonly in a 90:10 (v/v) ratio, is employed. The mobile phase should be filtered and degassed prior to use.[1][3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Detection: UV detection at 271 nm.[3]

-

Standard Preparation:

-

Sample Preparation:

-

For cosmetic creams, disperse a known weight of the cream in a suitable solvent like water or the mobile phase.[3]

-

Dilute the sample with the mobile phase to ensure the DHA concentration falls within the linear range of the calibration curve.[1]

-

Filter all samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.[1][3]

-

-

Data Analysis:

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the monomeric and dimeric forms of DHA in solution.

-

Instrumentation: A 400 MHz NMR Spectrometer.[1]

-

Sample Preparation:

-

Accurately weigh a sample of solid DHA.

-

Dissolve the sample in a 9:1 mixture of H₂O/D₂O to the desired concentration (e.g., 10-400 mM). The D₂O provides the deuterium lock signal for the spectrometer.[1]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

To minimize the large residual H₂O signal, a water suppression pulse sequence, such as presaturation, should be used.[1]

-

-

Data Analysis:

-

The ¹H NMR spectrum of the DHA monomer in D₂O will show a characteristic singlet at approximately 4.41 ppm for the ketone form and 3.57 ppm for the hydrate form.[4][13]

-

The ¹³C NMR spectrum of the monomer will show signals around 212.0 ppm (ketone C=O) and 64.8 ppm (ketone CH₂OH), and 95.0 ppm and 63.6 ppm for the hydrate form.[4][13]

-

The relative integration of the signals corresponding to the monomer and dimer forms can be used to determine their relative abundance in the solution at equilibrium.

-

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of 1,3-Dihydroxyacetone in a product sample, from preparation to final data analysis.

Conclusion

The this compound is the stable precursor to the active monomer used in a variety of applications. A comprehensive understanding of its physical and chemical properties, its equilibrium with the monomer, and the analytical methods for its characterization and quantification are paramount for ensuring product quality, stability, and efficacy. The information and protocols provided in this guide serve as a valuable resource for professionals working with this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound(26776-70-5) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A hypothesis for examining dihydroxyacetone, the active component in sunless tanning products, as a topical prophylactic against SARS-COV-2 transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of 1,3-Dihydroxyacetone Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), a key active ingredient in sunless tanning products and a valuable building block in organic synthesis, exists predominantly as a crystalline dimer in its solid form. The hygroscopic nature of this dimer is a critical physical property that influences its stability, handling, and formulation efficacy. This technical guide provides an in-depth analysis of the hygroscopic characteristics of the 1,3-dihydroxyacetone dimer, including its qualitative moisture sorption properties and the equilibrium dynamics between the dimer and its monomeric form in the presence of water. Detailed experimental protocols for determining hygroscopicity are presented, alongside a logical visualization of the dimer-monomer equilibrium. While direct quantitative moisture sorption data for the dimer is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to assess and manage the challenges associated with the moisture sensitivity of this compound.

Introduction

1,3-Dihydroxyacetone (DHA) is the simplest ketotriose sugar and is widely utilized in the cosmetic and pharmaceutical industries. In its solid state, DHA exists as a stable cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1][2] This white to off-white crystalline powder is known to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[3][4] This inherent property has significant implications for the material's physical and chemical stability, including its shelf-life, flowability, and dissolution characteristics.[2] Understanding and quantifying the hygroscopic nature of the DHA dimer is therefore paramount for formulation development, quality control, and ensuring product performance.

The absorption of moisture can lead to the dissociation of the dimer into its monomeric form, which is the active species in many of its applications, including the Maillard reaction responsible for the sunless tanning effect.[1][5] This process is an equilibrium reaction influenced by the presence of water. A thorough characterization of the dimer's interaction with water vapor is crucial for predicting its behavior under various storage and use conditions.

This guide summarizes the known hygroscopic properties of the this compound, provides detailed experimental protocols for its characterization, and presents a visual representation of the critical dimer-monomer equilibrium.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound is provided in Table 1. Its hygroscopic nature necessitates storage in a cool, dry place, protected from moisture.[2][6]

| Property | Value | References |

| Chemical Name | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |

| Molecular Formula | C₆H₁₂O₆ | [2] |

| Molecular Weight | 180.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 75-80 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ethyl ether, acetone | [3] |

| Hygroscopicity | Hygroscopic | [3][4] |

Hygroscopicity Profile

Based on its chemical structure as a polyhydroxy compound, it is anticipated that the DHA dimer would exhibit significant moisture uptake, particularly at higher relative humidities. The presence of multiple hydroxyl groups facilitates the formation of hydrogen bonds with water molecules. The expected outcome of a DVS analysis would be a moisture sorption isotherm, likely of Type II or III according to the Brunauer classification, which is common for soluble, crystalline solids.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of the this compound, several established analytical techniques can be employed. The following section details the methodologies for Dynamic Vapor Sorption (DVS) analysis and Karl Fischer titration.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass of a sample as a function of time and relative humidity at a constant temperature. This method is ideal for determining moisture sorption and desorption isotherms, providing insights into hygroscopicity, physical stability, and phase transitions.

Objective: To determine the moisture sorption and desorption isotherm of this compound to quantify its hygroscopicity.

Instrumentation: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into the DVS sample pan.

-

Drying/Pre-treatment: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass is recorded as the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

Desorption Phase: Following equilibration at the highest RH, the humidity is decreased in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH), and the mass is allowed to equilibrate at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as the percentage change in mass versus relative humidity to generate the moisture sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It can be used to measure the initial water content of the DHA dimer or to quantify the amount of water absorbed after exposure to a specific relative humidity.

Objective: To determine the absolute water content of a this compound sample.

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

Reagents:

-

Karl Fischer reagent (e.g., Aquastar®-CombiTitrant 5 Keto for volumetric titration, as ketones can interfere with standard reagents).

-

Anhydrous solvent suitable for ketones (e.g., Aquastar®-CombiSolvent Keto).

Methodology (Volumetric Titration):

-

Titrator Preparation: The titration vessel is filled with the anhydrous solvent, and the solvent is pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.

-

Sample Introduction: A precisely weighed amount of the this compound is quickly introduced into the titration vessel. The sample should dissolve in the solvent.

-

Titration: The sample is titrated with the Karl Fischer reagent. The reagent is added until all the water in the sample has reacted, which is indicated by an electrometric endpoint.

-

Calculation: The volume of the KF reagent consumed is used to calculate the mass of water in the sample based on the known titer of the reagent. The water content is then expressed as a percentage of the sample mass.

Visualization of Key Relationships

The interaction with water is central to the stability and reactivity of the this compound. The following diagrams illustrate the experimental workflow for hygroscopicity testing and the logical relationship of the dimer-monomer equilibrium.

Caption: Experimental workflow for DVS analysis of DHA dimer hygroscopicity.

Caption: Logical relationship of the DHA dimer-monomer equilibrium in the presence of water.

Conclusion

The hygroscopic nature of the this compound is a critical consideration for its handling, storage, and formulation. While quantitative data on its moisture sorption properties are not widely published, its polyhydroxy structure indicates a significant affinity for water. The absorption of moisture plays a crucial role in the dissociation of the dimer into its active monomeric form. For researchers and professionals in drug development and cosmetics, a thorough understanding and experimental characterization of this property are essential for ensuring product stability and efficacy. The experimental protocols outlined in this guide, particularly Dynamic Vapor Sorption analysis, provide a robust framework for quantifying the hygroscopic behavior of the this compound and informing strategies to mitigate the challenges associated with its moisture sensitivity.

References

- 1. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Solubility of 1,3-Dihydroxyacetone Dimer in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dihydroxyacetone (DHA) dimer in various organic solvents. Understanding the solubility characteristics of DHA dimer is critical for its application in pharmaceutical formulations, organic synthesis, and cosmetic preparations. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and illustrates key concepts through logical diagrams.

Introduction to 1,3-Dihydroxyacetone Dimer and its Solubility

1,3-Dihydroxyacetone, the simplest ketotriose, exists predominantly as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol) in its solid, crystalline state.[1] This dimeric form is the common commercial presentation of the compound. However, upon dissolution, the dimer can enter a dynamic equilibrium with its monomeric form (1,3-dihydroxy-2-propanone).[1] The extent and rate of this dissociation are influenced by the solvent, temperature, and concentration, which in turn affects the overall solubility and reactivity of the compound in solution.[1][2]

The solubility of the DHA dimer is a crucial parameter for researchers and developers as it dictates the choice of solvent systems for various applications, including reaction media for chemical synthesis, formulation of topical products, and purification processes like crystallization.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is limited in publicly available literature. However, a key study has determined the solubility in a selection of alcohols at various temperatures. This data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g DHA dimer / kg solvent) |

| Methanol | -8 | 8.8 |

| 0 | 14.2 | |

| 10 | 22.9 | |

| 20 | 36.9 | |

| 30 | 59.4 | |

| Ethanol | -8 | 2.5 |

| 0 | 4.1 | |

| 10 | 6.8 | |

| 20 | 11.2 | |

| 30 | 18.4 | |

| 2-Propanol | -8 | 0.8 |

| 0 | 1.3 | |

| 10 | 2.2 | |

| 20 | 3.7 | |

| 30 | 6.1 |

Data sourced from "Dihydroxyacetone crystallization: process, environmental, health and safety criteria application for solvent selection".

Qualitative Solubility Data

For several other organic solvents, only qualitative solubility information is available. This information is useful for initial solvent screening.

| Solvent | Qualitative Solubility | Source(s) |

| Ethyl Ether | Soluble | [3][4] |

| Acetone | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ligroin | Insoluble | [3][4] |

It is important to note that while some sources provide quantitative solubility for "dihydroxyacetone" in solvents like DMSO, this data often refers to the monomeric form and may not be representative of the dimer's solubility.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, adapted from the procedure described in "Dihydroxyacetone crystallization: process, environmental, health and safety criteria application for solvent selection".

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Syringe with a filter (e.g., 0.2 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Temperature Control: Set the circulating bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add a known volume of the organic solvent to the jacketed glass vessel.

-

Saturation: Add an excess amount of this compound to the solvent to create a slurry. This ensures that the solution becomes saturated with the solute.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

Sampling: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any solid particles from being drawn.

-

Sample Analysis:

-

Accurately weigh the collected sample.

-

Dilute the sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dihydroxyacetone.

-

-

Calculation: Calculate the solubility of the this compound in the solvent at the given temperature, typically expressed in grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Key Concepts and Visualizations

Dimer-Monomer Equilibrium

The dissolution of this compound is not a simple physical process but involves a chemical equilibrium between the dimer and its monomeric form in solution. This equilibrium is a critical factor influencing its solubility and reactivity.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of the DHA dimer follows a structured workflow to ensure accurate and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1,3-Dihydroxyacetone | 96-26-4 [chemicalbook.com]

The Dimerization of 1,3-Dihydroxyacetone: A Technical Deep Dive into its Core Mechanism

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Mechanism of 1,3-Dihydroxyacetone Dimer Formation

This technical guide provides a comprehensive overview of the formation and dissociation of the 1,3-dihydroxyacetone (DHA) dimer, a critical aspect for professionals in drug development and scientific research. In its solid state, DHA, the simplest ketose sugar, predominantly exists as a cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. The stability and reactivity of DHA are intrinsically linked to the equilibrium between this dimeric form and its monomeric counterpart in solution. Understanding the kinetics and mechanism of this reversible reaction is paramount for applications ranging from pharmaceutical formulations to its use as a bio-based synthon.

Executive Summary

1,3-dihydroxyacetone's utility is governed by the dynamic equilibrium between its monomeric and dimeric states. The commercially available form is the crystalline dimer, which, upon dissolution, slowly dissociates to yield the reactive monomer. This process is influenced by several factors, including solvent, concentration, temperature, and pH. The dissociation is the rate-determining step in many reactions involving DHA.[1] This guide synthesizes key quantitative data, details experimental methodologies for studying the dimerization kinetics, and provides visual representations of the chemical pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Dimer Dissociation

The kinetics of DHA dimer dissociation have been investigated, particularly in aprotic solvents to mimic anhydrous conditions. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters for DHA Dimer Dissociation in Aqueous Solution

| Parameter | Condition | Observation | Reference |

| Equilibrium Time | 110 mM DHA in H₂O/D₂O at Room Temperature | Equilibrium favoring the monomer is reached within approximately 12 hours. | [2][3] |

Table 2: Kinetic Parameters for DHA Dimer Dissociation in Aprotic Solvent (DMSO-d₆)

| Catalytic Condition | Rate Constant (k) | Method | Reference |

| Uncatalyzed | 3.31 × 10⁻³ ± 9.1 × 10⁻⁴ min⁻¹ (First-order) | ¹H NMR Spectroscopy | [4] |

| D₂O Catalysis | Rate acceleration observed with increasing D₂O concentration. | ¹H NMR Spectroscopy | [4] |

| Acid Catalysis (CD₃COOD) | Rate acceleration observed. | ¹H NMR Spectroscopy | [5] |

| Base Catalysis | Rate acceleration observed. | ¹H NMR Spectroscopy | [4] |

Note: Specific forward (k₁) and reverse (k₋₁) rate constants and the equilibrium constant (K) for the catalyzed reactions in DMSO-d₆ were determined in the cited thesis by Owens (2016) but are not available in the publicly accessible abstract.[5]

Core Mechanism of Dimer Formation and Dissociation

The formation of the this compound is a reversible intermolecular hemiacetal formation. The hydroxyl group of one DHA monomer attacks the carbonyl carbon of a second monomer, and this process repeats to form a stable six-membered 1,4-dioxane ring.[1] This equilibrium is subject to both acid and base catalysis.

Signaling Pathways and Chemical Transformations

The following diagram illustrates the uncatalyzed, acid-catalyzed, and base-catalyzed pathways for the interconversion of the DHA monomer and dimer.

Caption: Reaction pathways for DHA dimerization and dissociation.

Experimental Protocols

Key Experiment: Kinetic Analysis of DHA Dimer Dissociation by ¹H NMR Spectroscopy

This protocol outlines the methodology used to determine the kinetic parameters of DHA dimer dissociation.

1. Materials and Instrumentation:

-

This compound (crystalline)

-

Deuterated solvent (e.g., DMSO-d₆ for aprotic conditions, or D₂O for aqueous)

-

Internal standard (e.g., TMSP for aqueous solutions)

-

Catalyst (if applicable, e.g., deuterated acetic acid or D₂O)

-

NMR spectrometer (e.g., 400 MHz or higher) with temperature control

-

NMR tubes

2. Sample Preparation:

-

Accurately weigh a specific amount of the this compound and dissolve it in the chosen deuterated solvent within an NMR tube to a known concentration (e.g., 110 mM).[2]

-

If applicable, add a known concentration of the catalyst to the NMR tube.

-

Add the internal standard if quantitative analysis is required.

-

Cap the NMR tube and shake gently to ensure homogeneity.

3. NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Acquire a series of ¹H NMR spectra at regular time intervals. The time course can range from minutes to several hours, depending on the reaction rate.[3]

-

For aqueous samples, a solvent suppression pulse sequence (e.g., presaturation) should be employed to attenuate the residual H₂O signal.[2]

4. Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to specific protons of the dimer and the monomer in each spectrum.

-

Calculate the concentration of the dimer and monomer at each time point by comparing their integral values to the integral of the internal standard.

-

Plot the concentration of the dimer as a function of time.

-

Fit the data to the appropriate kinetic model (e.g., first-order decay) to determine the rate constant (k) for the dissociation. The forward (k₁) and reverse (k₋₁) rate constants and the equilibrium constant (K) can be determined by monitoring the approach to equilibrium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the kinetics of DHA dimerization.

Caption: Workflow for kinetic analysis of DHA dimerization.

Conclusion

The reversible dimerization of 1,3-dihydroxyacetone is a fundamental process that dictates its stability and reactivity. The equilibrium is slow to establish in aqueous solutions and is influenced by concentration, with dilute solutions favoring the monomer. The dissociation can be accelerated by acid or base catalysis. A thorough understanding of these dynamics, supported by robust experimental techniques such as NMR spectroscopy, is essential for the effective utilization of DHA in scientific research and product development. This guide provides the foundational knowledge, quantitative data, and methodological insights to aid professionals in this endeavor.

References

- 1. This compound | 62147-49-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of conversion of dihydroxyacetone to methylglyoxal in New Zealand mānuka honey: Part V - The rate determining step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

Methodological & Application

Application Notes and Protocols: 1,3-Dihydroxyacetone Dimer in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose, exists in a stable dimeric form which serves as a convenient and versatile three-carbon building block in organic synthesis. This white to off-white crystalline powder is a valuable precursor for a wide array of complex organic molecules, including heterocyclic compounds and pharmaceutical intermediates. In solution or upon melting, the dimer readily dissociates into the reactive monomeric DHA, making it an ideal reagent for various nucleophilic and electrophilic reactions. These application notes provide an overview of its utility, detailed experimental protocols for key transformations, and quantitative data to support synthetic planning.

Key Applications

1,3-Dihydroxyacetone dimer is a versatile synthon with applications in several areas of organic synthesis:

-

Precursor for Heterocyclic Compounds: It is a key starting material for the synthesis of substituted imidazoles, which are important scaffolds in medicinal chemistry.

-

Synthesis of Valuable Platform Chemicals: The dimer can be efficiently converted into lactic acid, a biodegradable polymer precursor and important commodity chemical.

-

Aldol Condensation Reactions: As a ketone with two alpha-hydrogens, it can participate in aldol reactions to form new carbon-carbon bonds, leading to the synthesis of carbohydrates and other polyhydroxylated compounds.

-

Precursor for Pharmaceutical Intermediates: Its structure is foundational for creating more complex molecules, including dihydropyrimidine calcium channel blockers.[1]

Experimental Protocols

Synthesis of 1-Substituted 5-Hydroxymethylimidazoles

This protocol describes a two-step synthesis of 1-substituted 5-hydroxymethylimidazoles using this compound as a key reactant. The first step involves the formation of a 1-substituted 2-mercapto-5-hydroxymethylimidazole, followed by oxidative desulfurization.

Step 1: Synthesis of 1-Benzyl-2-mercapto-5-hydroxymethylimidazole

-

Materials:

-

This compound

-

Benzylamine hydrochloride

-

Potassium thiocyanate

-

Isopropanol

-

Acetic acid

-

Distilled water

-

-

Procedure:

-

Suspend ethylammonium chloride (8.16 g, 0.1 mol) and this compound (18 g, 0.1 mol) in 70 ml of isopropanol.[1]

-

Add potassium thiocyanate (14.6 g, 0.15 mol) to the suspension.[1]

-

Add acetic acid (19.22 g, 0.32 mol) dropwise to the mixture.[1]

-

Stir the mixture at room temperature for 24 hours.[1]

-

Add 50 ml of distilled water to the reaction solution.[1]

-

Filter the resulting precipitate and wash with distilled water.

-

Dry the obtained powder for 3 hours to yield 1-benzyl-2-mercapto-5-hydroxymethylimidazole.

-

-

Quantitative Data:

| Product | Yield |

| 1-Benzyl-2-mercapto-5-hydroxymethylimidazole | 92.6%[1] |

Step 2: Oxidative Desulfurization

The second step involves the conversion of the 2-mercaptoimidazole derivative to the final 1-substituted 5-hydroxymethylimidazole in the presence of a transition metal catalyst and an oxidizing agent.

Catalytic Conversion of this compound to Lactic Acid

This protocol outlines the efficient conversion of DHA to lactic acid using a homogeneous metal salt catalyst in an aqueous medium. Aluminum(III) salts have been identified as particularly effective catalysts for this transformation.

-

Materials:

-

This compound

-

Aluminum(III) chloride (AlCl₃)

-

Deionized water

-

-

Procedure:

-

Prepare a dilute aqueous solution of this compound (e.g., 0.1 M).

-

Add the Al(III) salt catalyst to the solution.

-

Heat the reaction mixture to 140°C in a sealed reactor.

-

Maintain the reaction for 90 minutes.

-

Cool the reaction mixture and analyze the products by a suitable method (e.g., HPLC) to determine the yield of lactic acid.

-

-

Quantitative Data:

| Catalyst | Temperature | Time | DHA Conversion | Lactic Acid Yield |

| Al(III) salts | 140°C | 90 min | Quantitative | >90 mol%[2] |

| Al₂(SO₄)₃ | Reflux | - | - | up to 78%[3] |

General Protocol for Aldol Condensation

While specific protocols for aldol reactions with this compound are not extensively detailed in the literature, a general procedure for a base-catalyzed aldol condensation can be adapted. This reaction typically involves the formation of an enolate from DHA, which then acts as a nucleophile.

-

Materials:

-

This compound (or monomeric DHA in solution)

-

An aldehyde or ketone

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, water, or a mixture)

-

-

Procedure:

-

Dissolve the this compound in the chosen solvent. Gentle heating may be required to facilitate the formation of the monomer.

-

Add the aldehyde or ketone to the solution.

-

Add the base catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or other analytical methods.

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with a suitable organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Visualizations

Caption: Synthesis of 1-Substituted 5-Hydroxymethylimidazole.

Caption: Catalytic Conversion of DHA to Lactic Acid.

Caption: General Workflow for Aldol Condensation.

References

Application Notes and Protocols: 1,3-Dihydroxyacetone Dimer as a Substrate for Galactose Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose oxidase (GAO) is a copper-containing enzyme that catalyzes the stereospecific oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide. While its name suggests specificity for galactose, GAO exhibits a broad substrate range. Notably, it has been demonstrated that dihydroxyacetone (DHA) is a substrate for galactose oxidase and is oxidized at a rate approximately three to over four times faster than galactose itself.[1][2] 1,3-Dihydroxyacetone exists in equilibrium between its monomeric and dimeric forms in aqueous solutions. It is the monomeric form that is understood to be the direct substrate for galactose oxidase. These application notes provide detailed protocols for utilizing the 1,3-dihydroxyacetone dimer as a substrate for galactose oxidase, which in solution will provide the monomeric substrate for the enzyme.

The enzymatic reaction is as follows:

1,3-Dihydroxyacetone (monomer) + O₂ → Glyceraldehyde + H₂O₂

The production of hydrogen peroxide (H₂O₂) allows for sensitive detection through coupled enzymatic assays, making this substrate interaction valuable for various research and development applications, including high-throughput screening of GAO inhibitors and the development of biosensors.

Quantitative Data Summary

| Substrate | Relative Activity vs. D-galactose | Reference |

| D-galactose | 1.00 | [2] |

| Dihydroxyacetone | ~3.0 - 4.31 | [1][2] |

| Stachyose | 1.44 | [2] |

Experimental Protocols

Two common methods for assaying galactose oxidase activity with 1,3-dihydroxyacetone are provided below. Both rely on the detection of the hydrogen peroxide produced in the reaction.

Protocol 1: Spectrophotometric Assay using Horseradish Peroxidase (HRP) and o-Tolidine

This method provides a colorimetric readout based on the HRP-catalyzed oxidation of o-tolidine by the hydrogen peroxide generated by GAO.

Materials:

-

Galactose Oxidase (from Dactylium dendroides)

-

This compound

-

Horseradish Peroxidase (HRP)

-

o-Tolidine (Caution: Handle with care as it is a potential carcinogen)

-

Potassium Phosphate Buffer (0.1 M, pH 6.0)

-

Spectrophotometer capable of reading at 425 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare 0.1 M potassium phosphate buffer and adjust the pH to 6.0.

-

1,3-Dihydroxyacetone Solution: Prepare a stock solution of this compound in the phosphate buffer. A starting concentration of 100 mM is recommended. Allow the solution to equilibrate at room temperature to allow for the dissociation of the dimer to the monomer.

-

HRP Solution: Prepare a 1 mg/mL stock solution of HRP in the phosphate buffer.

-

o-Tolidine Solution: Prepare a 1% (w/v) solution of o-tolidine in ethanol.

-

Galactose Oxidase Solution: Prepare a stock solution of galactose oxidase in the phosphate buffer. The optimal concentration should be determined empirically but a starting point of 1-5 units/mL is suggested.

-

-

Assay Mixture Preparation (for a 1 mL final volume):

-

To a cuvette, add:

-

880 µL of 0.1 M Potassium Phosphate Buffer (pH 6.0)

-

50 µL of 1,3-Dihydroxyacetone stock solution (for a final concentration of 5 mM, this can be varied)

-

20 µL of HRP stock solution

-

30 µL of o-Tolidine solution

-

-

-

Reaction Initiation and Measurement:

-

Incubate the assay mixture at 25°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the galactose oxidase solution.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 425 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

The initial linear portion of the curve represents the initial reaction velocity. Calculate the rate of reaction (ΔA425/min).

-

A blank reaction without the galactose oxidase should be run to account for any background signal.

-

Protocol 2: Fluorometric Assay using Horseradish Peroxidase (HRP) and Amplex® Red

This is a highly sensitive method that produces a fluorescent product, resorufin.

Materials:

-

Galactose Oxidase (from Dactylium dendroides)

-

This compound

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent

-

Potassium Phosphate Buffer (0.1 M, pH 7.4) or a suitable reaction buffer for the Amplex® Red system.

-

Fluorescence microplate reader or spectrofluorometer (Excitation: ~571 nm, Emission: ~585 nm)

-

96-well black microplates

Procedure:

-

Reagent Preparation:

-

Reaction Buffer: Prepare 0.1 M potassium phosphate buffer and adjust the pH to 7.4.

-

1,3-Dihydroxyacetone Solution: Prepare a stock solution of this compound in the reaction buffer. A starting concentration of 10 mM is recommended. Allow the solution to equilibrate.

-

Amplex® Red/HRP Working Solution: Prepare a working solution containing Amplex® Red and HRP in the reaction buffer according to the manufacturer's instructions. A typical final concentration is 50 µM Amplex® Red and 0.1 U/mL HRP. Protect this solution from light.

-

Galactose Oxidase Solution: Prepare a serial dilution of galactose oxidase in the reaction buffer to determine the optimal concentration.

-

-

Assay Setup (for a 100 µL final volume in a 96-well plate):

-

To each well, add:

-

50 µL of the Amplex® Red/HRP working solution.

-

25 µL of the 1,3-dihydroxyacetone solution at various concentrations (to determine kinetic parameters) or a fixed concentration.

-

25 µL of the galactose oxidase solution to initiate the reaction.

-

-

-

Reaction and Measurement:

-

Incubate the plate at room temperature or 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with the appropriate filters for resorufin (Ex/Em ~571/585 nm).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The slope of the initial linear portion of the curve corresponds to the reaction rate.

-

A standard curve using known concentrations of hydrogen peroxide can be prepared to quantify the amount of H₂O₂ produced.

-

Visualizations

Galactose Oxidase Catalytic Cycle

Caption: Simplified catalytic cycle of Galactose Oxidase.

Experimental Workflow for Spectrophotometric Assay

References

Application Notes and Protocols for Nucleophilic Reactions with 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose, is a versatile three-carbon building block in organic synthesis.[1][2] In its solid state, DHA exists as a stable cyclic dimer, 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol.[2] Upon dissolution, particularly in aqueous or organic solvents, the dimer equilibrates with its monomeric form, which possesses a reactive electrophilic carbonyl group susceptible to nucleophilic attack.[1][2] This reactivity allows for the construction of complex molecules and various heterocyclic systems.[3] These application notes provide detailed protocols for several key nucleophilic reactions involving 1,3-dihydroxyacetone dimer, offering valuable methodologies for researchers in synthetic chemistry and drug development.

The key to utilizing the reactivity of 1,3-dihydroxyacetone lies in its dissociation from the dimeric form to the monomeric form in solution, which makes the central carbonyl group available for nucleophilic attack. For reactions requiring the protection of the hydroxyl groups, the dimer can be converted into derivatives such as 2,2-dimethyl-1,3-dioxan-5-one.

General Considerations

-

Dimer Dissociation: this compound must dissociate into its monomeric form to react. This process is facilitated by dissolving the dimer in a suitable solvent.[2] Gentle heating may be required in some cases to ensure complete conversion to the monomer.

-

Hydroxyl Group Protection: For certain nucleophilic reactions, such as Grignard reactions, the hydroxyl groups of 1,3-dihydroxyacetone must be protected to prevent them from reacting with the nucleophile. A common protected form is 2,2-dimethyl-1,3-dioxan-5-one.

-

Safety Precautions: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Nucleophilic Addition Reactions

Amine-Catalyzed Aldol Addition

The aldol addition of dihydroxyacetone is a powerful tool for forming new carbon-carbon bonds and synthesizing larger carbohydrate structures. Amines can effectively catalyze this reaction.

Reaction Scheme:

Caption: Amine-catalyzed self-aldol addition of dihydroxyacetone.

Experimental Protocol:

A study by Matthijssen et al. details a scalable amine-catalyzed aldol addition of dihydroxyacetone.[4] Triethylamine was identified as an effective catalyst for this transformation.

Materials:

-

1,3-Dihydroxyacetone (DHA)

-

Triethylamine (Et3N)

-

Deionized Water

Procedure:

-

Prepare a solution of 1,3-dihydroxyacetone in water (e.g., 500 g/L).

-

Add the amine catalyst, such as triethylamine (1 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical method, such as HPLC or NMR.

-

Upon completion, the catalyst can be neutralized, for example, by the addition of an equimolar amount of HCl, particularly if a subsequent hydrogenation step is planned.[4]

Quantitative Data:

| Parameter | Value | Reference |

| DHA Concentration | 500 g/L | [4] |

| Catalyst | Triethylamine (Et3N) | [4] |

| Catalyst Loading | 1 mol% | [4] |

| Productivity | 109 g/(L·h) | [4] |

Grignard Reaction with Protected Dihydroxyacetone

Grignard reagents are potent nucleophiles that react with the carbonyl group of dihydroxyacetone. To prevent side reactions, the hydroxyl groups of DHA must first be protected. A common method involves the conversion of DHA to 2,2-dimethyl-1,3-dioxan-5-one.

Workflow for Grignard Reaction:

Caption: Workflow for the Grignard reaction with protected DHA.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol is adapted from the synthesis described by Enders et al.[1] and ChemicalBook.[5]

Materials:

-

Tris(hydroxymethyl)aminomethane

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Triethylamine

-

Water

-

Potassium dihydrogen phosphate (KH2PO4)

-

Sodium periodate (NaIO4)

-

Dichloromethane

Procedure:

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in DMF (180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[5]

-

Stir the mixture at room temperature for 22 hours.[5]

-

Dilute the reaction mixture with ethyl acetate and add triethylamine to neutralize the acid.[5]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[5]

Step 2: Oxidative cleavage to 2,2-dimethyl-1,3-dioxan-5-one

-

Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL).[5]

-

Add KH2PO4 (8.51 g, 621 mmol) to the solution.[5]

-

Cool the solution to 0 °C and add an aqueous solution of NaIO4 (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours.[5]

-

Stir the reaction mixture for an additional hour at room temperature.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[5]

-

Remove the solvent under reduced pressure to obtain 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[5]

Quantitative Data for Synthesis of 2,2-dimethyl-1,3-dioxan-5-one:

| Intermediate/Product | Yield | Reference |

| 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | 78% | [5] |

| 2,2-dimethyl-1,3-dioxan-5-one | 91% | [5] |

Experimental Protocol: Grignard Reaction

A general procedure for a Grignard reaction is provided below, which can be adapted for 2,2-dimethyl-1,3-dioxan-5-one.

Materials:

-

2,2-Dimethyl-1,3-dioxan-5-one

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution or dilute HCl

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the 2,2-dimethyl-1,3-dioxan-5-one dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add the Grignard reagent dropwise from the dropping funnel with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can then be deprotected by stirring with an aqueous acid (e.g., dilute HCl) to yield the 2-substituted-glycerol.

-

Purify the final product by column chromatography or recrystallization.

Cyanohydrin Formation

The nucleophilic addition of a cyanide anion to the carbonyl group of dihydroxyacetone monomer yields a cyanohydrin. This reaction is typically base-catalyzed.

Reaction Scheme:

Caption: Cyanohydrin formation from dihydroxyacetone.

Experimental Protocol:

This is a general procedure adapted from the synthesis of acetone cyanohydrin.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Water

-

Sulfuric acid (40%)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound in water.

-

Add a solution of sodium cyanide in water to the flask.

-

Cool the mixture in an ice bath to 10-15 °C.

-

Slowly add 40% sulfuric acid from the dropping funnel over several hours, maintaining the temperature between 10 and 20 °C.

-

After the addition is complete, continue stirring for 15 minutes.

-

Separate the organic layer if one forms. Extract the aqueous layer with diethyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude cyanohydrin.

-

Purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data for a similar reaction (Acetone Cyanohydrin):

| Reactant | Product | Yield | Reference |

| Acetone | Acetone Cyanohydrin | 77-78% | [6] |

Conclusion

This compound is a readily available and versatile starting material for a variety of nucleophilic reactions. The protocols outlined in these application notes provide a foundation for the synthesis of more complex molecules, including carbohydrates and functionalized glycerols. By understanding the equilibrium between the dimer and the reactive monomer, and by employing appropriate protective group strategies, researchers can effectively utilize dihydroxyacetone as a key building block in their synthetic endeavors. Further exploration of nucleophiles such as thiols and phosphorus ylides is expected to expand the synthetic utility of this valuable bio-based synthon.

References

Application Notes and Protocols for Electrophilic Reactions Involving 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), a simple, non-toxic ketotriose, is a versatile building block in organic synthesis. In its solid state, it primarily exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[1] In solution, this dimer readily dissociates to its monomeric form, which is the reactive species in chemical transformations. The monomer possesses a central electrophilic carbonyl group, making it susceptible to attack by various nucleophiles. This reactivity is harnessed in a range of applications, from the well-known Maillard reaction in cosmetics to the synthesis of complex heterocyclic molecules with potential pharmaceutical applications.[2][3]

These application notes provide detailed protocols for key electrophilic reactions of 1,3-dihydroxyacetone, offering researchers and drug development professionals a practical guide to utilizing this valuable C3 synthon. The protocols are supplemented with quantitative data and visualizations to facilitate experimental design and execution.

Maillard Reaction with Amino Acids

Application Note: The Maillard reaction is a non-enzymatic browning reaction between an amino acid and a reducing sugar. In the context of 1,3-dihydroxyacetone, this reaction is the basis for sunless tanning products, where DHA reacts with amino acids in the stratum corneum of the skin to produce brown pigments called melanoidins.[4] Understanding the kinetics and influencing factors of this reaction is crucial for formulating effective and consistent cosmetic products. The reaction proceeds through the formation of a Schiff base, followed by rearrangement to a ketoamine (Heyns product), and subsequent complex polymerization steps.[5] Key factors influencing the rate and extent of color development include pH, temperature, and the molar ratio of reactants.[3]

Experimental Protocol: Kinetic Analysis of the Maillard Reaction

This protocol describes a factorial design experiment to systematically investigate the effects of pH, temperature, and reactant molar ratio on the color development in the Maillard reaction between 1,3-dihydroxyacetone and an amino acid (e.g., L-Arginine, L-Histidine, or L-Lysine).

Materials:

-

1,3-Dihydroxyacetone (dimer)

-

L-Arginine (or other amino acid of choice)

-

Acetate buffer (0.1 M, various pH values)

-

Spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 1,3-dihydroxyacetone (e.g., 1 M) in 0.1 M acetate buffer of the desired pH.

-

Prepare stock solutions of the chosen amino acid (e.g., 1 M, 2 M, 3 M) in the same acetate buffer.

-

-

Reaction Setup:

-

In a series of reaction vessels, combine the 1,3-dihydroxyacetone and amino acid solutions to achieve the desired molar ratios (e.g., 1:1, 1:2, 1:3).

-

Seal the vessels and incubate them at controlled temperatures (e.g., 36 °C, 43 °C, 50 °C) for specified time intervals (e.g., 24, 48, 72 hours).[6]

-

-

Data Collection:

-

Data Analysis:

-

Analyze the main and interaction effects of pH, temperature, and molar ratio on the browning intensity and color characteristics using statistical software.

-

Quantitative Data:

The following table summarizes the browning intensity (A450) for the Maillard reaction between DHA and various amino acids under specific conditions.

| Amino Acid | Molar Ratio (DHA:AA) | Reaction Time (hours) | pH | Temperature (°C) | Browning Intensity (A450)[3] |

| L-Arginine | 1:3 | 72 | 6.2 | 50 | 0.63 |

| L-Histidine | 1:3 | 72 | 6.2 | 50 | 1.12 |

| L-Lysine | 1:3 | 72 | 6.2 | 50 | 1.18 |

Visualizations:

Caption: Pathway of the Maillard reaction between 1,3-dihydroxyacetone and an amino acid.

Caption: Experimental workflow for the kinetic analysis of the Maillard reaction.

Synthesis of 1-Substituted 5-Hydroxymethylimidazoles

Application Note: Imidazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The synthesis of substituted imidazoles is therefore of significant interest to drug development professionals. 1,3-Dihydroxyacetone serves as a valuable precursor for the synthesis of 1-substituted 5-hydroxymethylimidazoles. These compounds are key intermediates in the preparation of various therapeutic agents, including farnesyl transferase inhibitors, which have potential as anticancer agents. The synthesis involves a two-step process: first, a condensation reaction of the 1,3-dihydroxyacetone dimer with an amine acid salt and a thiocyanate to form a 2-mercaptoimidazole intermediate, followed by oxidative desulfurization to yield the final product.[2]

Experimental Protocol: Two-Step Synthesis of 1-Substituted 5-Hydroxymethylimidazoles

This protocol is adapted from a patented procedure for the synthesis of 1-substituted 5-hydroxymethylimidazoles.[2]

Step 1: Synthesis of 1-Substituted 2-Mercapto-5-hydroxymethylimidazole

Materials:

-

This compound

-

Acid addition salt of the desired amine (e.g., benzylamine hydrochloride)

-

Alkali metal thiocyanate (e.g., potassium thiocyanate)

-

Lower alcohol (e.g., methanol)

-

Organic acid (e.g., acetic acid)

Procedure:

-

In a reaction vessel, prepare a mixture of the lower alcohol and organic acid.

-

Add the this compound, the acid addition salt of the amine, and the thiocyanate to the solvent mixture. The recommended molar ratio of DHA dimer to the amine salt is 1-1.5:1, and the molar ratio of thiocyanate to the amine salt is 1-2:1.[2]

-

Stir the reaction mixture at a suitable temperature (e.g., reflux) for a sufficient time to complete the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the 1-substituted 2-mercapto-5-hydroxymethylimidazole intermediate by filtration or extraction.

Step 2: Oxidative Desulfurization to 1-Substituted 5-Hydroxymethylimidazole

Materials:

-

1-Substituted 2-mercapto-5-hydroxymethylimidazole (from Step 1)

-

Transition metal catalyst (e.g., tungstic acid or vanadyl sulfate hydrate)[2]

-

Oxidizing agent (e.g., 30% hydrogen peroxide)

-

Methanol

-

Water

Procedure:

-

Suspend the 1-substituted 2-mercapto-5-hydroxymethylimidazole and the transition metal catalyst (e.g., 1 mol%) in a mixture of methanol and water.

-

Warm the mixture to approximately 40-50 °C.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred suspension, maintaining the temperature between 40-60 °C.[2]

-

After the addition is complete, continue stirring for a short period (e.g., 15 minutes) to ensure the reaction goes to completion.

-

Cool the reaction mixture and neutralize with a base (e.g., 1 N sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., n-butanol).

-

Dry the organic extracts, and remove the solvent under reduced pressure to obtain the 1-substituted 5-hydroxymethylimidazole.

Quantitative Data:

| Intermediate/Product | Reactant (Amine) | Catalyst (Desulfurization) | Yield (%)[2] |

| 1-(3-Hydroxypropyl)-5-hydroxymethylimidazole | 3-Amino-1-propanol | Tungstic acid | 80.7 |

| 1-(3,4-Dioxymethylenebenzyl)-5-hydroxymethylimidazole | Piperonylamine | Vanadyl sulfate hydrate | Not specified, but implied high |

Visualizations:

Caption: Two-step synthesis of 1-substituted 5-hydroxymethylimidazoles from this compound.

Caption: Experimental workflow for the synthesis of 1-substituted 5-hydroxymethylimidazoles.

Knoevenagel Condensation with Active Methylene Compounds

Application Note: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates. While specific, detailed protocols for the Knoevenagel condensation of 1,3-dihydroxyacetone are not abundantly available in the literature, the electrophilic nature of its carbonyl group suggests its potential as a substrate in such reactions. A successful condensation would lead to the formation of a substituted acrylic acid or a related derivative, which could serve as a valuable building block for further synthetic transformations. The general principle involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the DHA monomer. Subsequent dehydration would yield the final condensed product.

General Experimental Protocol: Knoevenagel Condensation